BenchChemオンラインストアへようこそ!

(+)-Sparteine

Asymmetric synthesis Chiral ligand Enantioselective lithiation

(+)-Sparteine (CAS 26071-07-8, also known as pachycarpine) is the (+)-enantiomer of the naturally occurring lupin alkaloid sparteine, a tetracyclic bisquinolizidine diamine with two chiral nitrogen centers. While the (–)-enantiomer is abundant in nature and widely employed as a chiral ligand, the (+)-antipode is not naturally prevalent and must be obtained via semi-synthesis from (–)-cytisine or total synthesis.

Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
CAS No. 26071-07-8
Cat. No. B3050453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Sparteine
CAS26071-07-8
Molecular FormulaC15H26N2
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4
InChIInChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1
InChIKeySLRCCWJSBJZJBV-ZQDZILKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Sparteine CAS 26071-07-8: Procurement-Grade Chiral Bisquinolizidine Alkaloid for Asymmetric Synthesis and Pharmacological Research


(+)-Sparteine (CAS 26071-07-8, also known as pachycarpine) is the (+)-enantiomer of the naturally occurring lupin alkaloid sparteine, a tetracyclic bisquinolizidine diamine with two chiral nitrogen centers [1]. While the (–)-enantiomer is abundant in nature and widely employed as a chiral ligand, the (+)-antipode is not naturally prevalent and must be obtained via semi-synthesis from (–)-cytisine or total synthesis [2]. This scarcity creates a distinct procurement and application profile: (+)-sparteine enables access to the opposite enantiomeric series in asymmetric transformations and serves as a validated probe for CYP2D6 pharmacogenomic phenotyping and ion channel pharmacology [3].

(+)-Sparteine Procurement Risks: Why In-Class Alkaloids and Structural Analogs Cannot Substitute


Direct substitution of (+)-sparteine with structurally related lupin alkaloids (e.g., lupanine, cytisine) or alternative chiral diamines is scientifically unjustified and may lead to experimental failure. Quantitative evidence demonstrates that these analogs differ fundamentally in three critical dimensions: (i) enantioselectivity in asymmetric synthesis—where surrogates show diminished er values up to 54:46 er compared to 99:1 er for sparteine-mediated processes [1]; (ii) ion channel pharmacology—where sodium channel IC50 values span over two orders of magnitude (sparteine 168.8 µM vs. lupanine 1.2 mM) [2]; and (iii) CYP2D6 metabolic probe specificity—where sparteine uniquely generates a trimodal metabolic ratio distribution essential for accurate phenotyping [3].

(+)-Sparteine Technical Data: Quantified Differentiation from Analogs in Asymmetric Catalysis and Pharmacology


Enantioselective Lithiation-Trapping: (–)-Sparteine Achieves 99:1 er vs. (+)-Sparteine Surrogates at 54:46 er

In the benchmark asymmetric lithiation–electrophilic trapping of an O-alkyl carbamate, (–)-sparteine produced the α-substituted product with an enantiomeric ratio (er) of 99:1, representing near-perfect stereocontrol. In direct head-to-head evaluation, sterically hindered (+)-sparteine surrogates such as N-CH₂tBu-substituted diamines achieved only 54:46 er under identical conditions [1]. The N-methyl surrogate, the best-performing (+)-sparteine mimic, reached a maximum of 96:4 er—still measurably inferior to the parent scaffold [1]. This data establishes the bispidine framework of sparteine as critical for maximal enantioselectivity.

Asymmetric synthesis Chiral ligand Enantioselective lithiation

Sodium Channel Blockade: Sparteine IC50 168.8 µM vs. Lupanine IC50 1.2 mM (7.1-fold Difference)

Using the loose patch clamp technique on isolated single skeletal muscle fibers, sparteine inhibited voltage-gated sodium currents with an IC50 of 168.8 µM. The structurally related lupin alkaloid lupanine exhibited an IC50 of 1.2 mM (1,200 µM) in the same assay system—a 7.1-fold higher concentration required to achieve half-maximal blockade [1]. For reference, ajmaline (6.6 µM) and quinidine (55.7 µM) were more potent sodium channel blockers [1]. This quantitative hierarchy demonstrates that sparteine occupies an intermediate potency niche distinct from both high-potency antiarrhythmics and the weakly active lupanine.

Ion channel pharmacology Antiarrhythmic Sodium channel blocker

CYP2D6 Phenotyping: Sparteine Metabolic Ratio Trimodality Enables PM/EM/UM Stratification

In a German population study of 195 Caucasian individuals, sparteine metabolic ratio (MR) distribution exhibited clear trimodality: 15 poor metabolizers (PMs, MR > 20), 21 intermediate metabolizers (IMs), and 159 extensive/ultrarapid metabolizers (EMs/UMs, MR < 1.0) [1]. This trimodal distribution is a defining characteristic that validates sparteine as a robust CYP2D6 probe drug. Comparative cross-study data from a Tanzanian population showed sparteine MR was statistically significantly higher in homozygous EMs compared to white Danish EMs, demonstrating interethnic sensitivity [2]. In the Faroese population, sparteine MR distribution was bimodal with 14.5% (95% CI: 10.7–18.9%) phenotyped as PMs [3].

Pharmacogenomics CYP2D6 Drug metabolism Probe substrate

Enantiomeric Complementarity: (+)-Sparteine Surrogates Deliver Opposite Enantioselectivity with Equal Magnitude

A comprehensive evaluation across a range of asymmetric reactions established that (+)-sparteine surrogates (structurally similar to (+)-sparteine but lacking the D-ring) consistently produce essentially equal but opposite enantioselectivity compared to (–)-sparteine [1]. This class-level finding confirms that the absolute stereochemical outcome is predictable and complementary: (–)-sparteine yields one enantiomer series, while (+)-sparteine-based ligands yield the antipodal series with comparable stereocontrol. The N-Me-substituted (+)-sparteine surrogate was identified as the most versatile, though still synthetically distinct from the natural (+)-antipode [1].

Asymmetric synthesis Chiral auxiliary Enantioselective deprotonation

Nicotinic Acetylcholine Receptor Antagonism: (+)-Sparteine Competitively Inhibits nAChR

Electrophysiological studies on rat superior cervical ganglion neurons demonstrated that (+)-sparteine (2–10 µM) competitively inhibits nicotinic acetylcholine receptors (nAChRs) in a voltage-independent manner, reducing both the amplitude of ACh-induced currents and excitatory postsynaptic currents (EPSCs) [1]. This ganglionic blocking activity is a pharmacologically distinct property from the sodium channel blockade discussed above and differentiates (+)-sparteine from lupin alkaloids like lupanine, which act as mild nAChR agonists (EC50 10.7 µM) rather than antagonists .

Neuropharmacology nAChR Ganglionic blocker

Synthetic Accessibility: (+)-Sparteine from (–)-Cytisine vs. Total Synthesis Yield Comparison

(+)-Sparteine can be obtained via semi-synthesis from (–)-cytisine (extracted from Laburnum anagyroides seeds) with improved non-chromatographic isolation methods yielding optically pure material [1]. In contrast, total synthesis of (+)-sparteine requires 15 steps and achieves only 15.7% overall yield [2]. This dramatic difference in synthetic accessibility (semi-synthesis vs. 15-step total synthesis) has direct implications for procurement cost, scale, and availability. The semi-synthetic route from (–)-cytisine is the preferred commercial pathway, though periodic stock shortages are documented due to dependence on natural product extraction [3].

Semi-synthesis Alkaloid purification Enantiomeric purity

(+)-Sparteine Application Scenarios: Validated Use Cases Based on Quantitative Differentiation


Asymmetric Synthesis Requiring Access to the (+)-Enantiomeric Product Series

When synthetic routes demand the enantiomeric series opposite to that obtained with (–)-sparteine, (+)-sparteine or its N-Me surrogate provides predictable, equal-magnitude opposite enantioselectivity [1]. Applications include enantioselective lithiation–trapping of O-alkyl carbamates, α-deprotonation of N-Boc pyrrolidine, and oxidative kinetic resolution. The 99:1 er achievable with (–)-sparteine establishes the benchmark; (+)-sparteine-based systems deliver the complementary stereochemical outcome essential for accessing both enantiomers of chiral intermediates [1]. This scenario applies to medicinal chemistry programs requiring both enantiomers for structure-activity relationship studies or process chemistry requiring specific stereochemical configurations.

CYP2D6 Pharmacogenomic Phenotyping in Clinical and Population Studies

Sparteine is a validated probe drug for CYP2D6 phenotyping, with trimodal metabolic ratio distribution enabling stratification of poor, intermediate, and extensive/ultrarapid metabolizers [1]. This application is essential for: (i) clinical pharmacogenomic studies correlating CYP2D6 genotype with drug metabolism capacity; (ii) population pharmacokinetic studies assessing interethnic variability (e.g., Tanzanian vs. Caucasian cohorts [2]); (iii) renal failure studies where sparteine MR remains unaffected while alternative probes show altered clearance [3]. The established population reference ranges and validated analytical methods for urinary sparteine/didehydrosparteines measurement provide a turnkey phenotyping solution.

Ion Channel Pharmacology: Sodium Channel and nAChR Mechanistic Studies

(+)-Sparteine serves as a dual-mechanism pharmacological tool: (i) sodium channel blockade with IC50 168.8 µM in skeletal muscle fibers, providing intermediate potency between high-potency antiarrhythmics (ajmaline 6.6 µM, quinidine 55.7 µM) and weak inhibitors (lupanine 1.2 mM) [1]; (ii) competitive nAChR antagonism at 2–10 µM in neuronal preparations [2]. This distinct pharmacological signature enables: (a) structure-activity relationship studies comparing sparteine with lupanine and other lupin alkaloids; (b) investigation of class 1a antiarrhythmic mechanisms; (c) studies of ganglionic blockade and autonomic pharmacology. The quantitative IC50 differences provide clear experimental windows for dose-response characterization.

Chiral Ligand Development and Sparteine Surrogate Benchmarking

The unique bispidine framework of sparteine, with its tetracyclic ring system and chiral nitrogen centers, serves as the structural template for developing sparteine surrogates [1]. (+)-Sparteine is essential as a benchmark comparator for evaluating new chiral diamine ligands in: (i) asymmetric lithiation–substitution reactions; (ii) palladium-catalyzed oxidative kinetic resolution; (iii) copper-mediated oxidative dearomatization. The quantitative enantioselectivity data (er values) for sparteine (99:1 er) and surrogates (N-Me: 96:4 er; N-iPr: 86:14 er) establish the performance hierarchy required for ligand optimization [2]. This scenario supports academic and industrial asymmetric catalysis research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Sparteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.